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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel monosulfactam antibiotic, BAL-
30072, and its efficacy against the significant threat of carbapenem-resistant
Enterobacteriaceae (CRE). The document synthesizes available data on its mechanism of
action, in vitro and in vivo activity, and experimental methodologies.

Core Principles of BAL-30072 Activity
Mechanism of Action: A "Trojan Horse" Strategy

BAL-30072 is a siderophore-containing monocyclic B-lactam antibiotic, belonging to the
monosulfactam class.[1][2] Its innovative design incorporates a dihydroxypyridone moiety that
acts as a siderophore, a molecule that binds iron.[1] This feature allows BAL-30072 to exploit
bacterial iron uptake systems to facilitate its entry into the bacterial cell, a mechanism often
referred to as a "Trojan horse" strategy.[1][3]

Once inside the periplasmic space, BAL-30072 exerts its bactericidal effects by inhibiting
penicillin-binding proteins (PBPs), specifically showing a high affinity for PBP 3, the primary
target for monobactams like aztreonam. Uniquely, BAL-30072 also inhibits the bifunctional
PBPs 1a and 1b. This multi-target inhibition leads to spheroplasting and subsequent lysis of the
bacterial cell, a distinct morphological effect compared to the filamentation typically induced by
other monocyclic B-lactams.
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A critical attribute of BAL-30072 is its stability against a broad range of B-lactamases. As a
monocyclic B-lactam, it is inherently stable to hydrolysis by Ambler class B metallo-3-
lactamases (MBLS), such as VIM and NDM types. Furthermore, it demonstrates relative
stability against class A extended-spectrum [3-lactamases (ESBLS) of the CTX-M type, as well
as class A (KPC) and class D (OXA) carbapenemases.

Spectrum of Activity Against CRE

BAL-30072 has demonstrated potent activity against a wide array of multidrug-resistant (MDR)
Gram-negative bacilli, including many carbapenem-resistant strains of Enterobacteriaceae. It
has shown efficacy against isolates producing various carbapenemases, including class A
(KPC), class B (metallo-B-lactamases like NDM, VIM, IMP), and class D (OXA-type) enzymes.

However, its activity can be diminished against strains that exhibit high-level expression of
certain ESBLs (particularly SHV-type), and class C (AmpC) cephalosporinases. This suggests
that the overall resistance profile of the bacteria, beyond just carbapenemase production, can
influence the efficacy of BAL-30072.

Synergistic Potential with Carbapenems

Numerous studies have highlighted the synergistic and additive effects of combining BAL-
30072 with carbapenems, such as meropenem, imipenem, and doripenem. This combination
has been shown to be effective against 70-80% of tested isolates, a significant increase
compared to the activity of either agent alone. The synergy observed in vitro has also
translated to enhanced efficacy in in vivo models of septicemia. This potentiation may be
particularly effective against isolates where resistance is mediated by mechanisms other than
MBLs, such as porin loss combined with the expression of other 3-lactamases.

Quantitative Data Presentation

The following tables summarize the in vitro activity of BAL-30072 against various carbapenem-
resistant Enterobacteriaceae isolates.

Table 1: In Vitro Activity of BAL-30072 Against CRE by Carbapenemase Type
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BAL-30072 BAL-30072 BAL-30072
Carbapene Number of
MIC Range MICso MICo0 Reference
mase Type Isolates
(mglL) (mglL) (mglL)
KPC Not Specified  Not Specified 4 >64
40%
susceptible at
<4 mg/L
Metallo-3-
60-87%
lactamases
susceptible at
(NDM, VIM,
<4 mg/L
IMP)
60-87%
OXA-48 susceptible at
<4 mg/L
69% inhibited
All CRE Not Specified

at <4 mg/L

Note: MICso and MICogo represent the minimum inhibitory concentrations required to inhibit the

growth of 50% and 90% of isolates, respectively.

Table 2: Synergistic Activity of BAL-30072 in Combination with Meropenem
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Organism

Resistance
Mechanism

BAL-30072
MIC (mgI/L)

Meropenem
MIC (mgl/L)

BAL-
30072/Mero
penem
Combinatio
n MIC
(mglL)

Reference

E. coli

Not Specified

>32

Not specified,

but synergy
observed

K.

pneumoniae

Not Specified

0.5

Not specified,

but synergy
observed

A. baumannii

Multiple

>64

Not Specified

2-8 fold
reduction in
Meropenem
MIC

P. aeruginosa

OprD-

deficient

Not Specified

Not Specified

Consistent
potentiation

observed

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of CRE isolates to BAL-30072 and its combinations was primarily

determined using standard methods as recommended by the Clinical and Laboratory
Standards Institute (CLSI).

Method: Broth microdilution or agar dilution.

Inoculum: Bacterial suspensions were prepared to match a 0.5 McFarland turbidity standard.

Media: Cation-adjusted Mueller-Hinton broth or agar was commonly used.

Incubation: Plates were incubated at 35-37°C for 16-20 hours.
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« Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent
that completely inhibited visible bacterial growth.

Time-Kill Assays

The bactericidal activity and synergistic interactions of BAL-30072 were evaluated using time-
kill curve methodology.

e Inoculum: A starting inoculum of approximately 5 x 10> CFU/mL in the logarithmic growth
phase was used.

e Drug Concentrations: Antibiotics were tested at subinhibitory and suprainhibitory
concentrations (e.g., 0.25x, 0.5x, 1x, 2X, 4x MIC).

o Sampling: Aliquots were removed at predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours),
serially diluted, and plated for viable colony counts.

o Synergy Definition: Synergy was typically defined as a >2 logio decrease in CFU/mL
between the combination and its most active single agent at 24 hours. Bactericidal activity
was defined as a =3 logio decrease in CFU/mL from the initial inoculum.

In Vivo Efficacy Models

Animal models were employed to assess the in vivo relevance of the in vitro findings.
o Model: Murine septicemia or soft-tissue infection models were commonly used.
e Animals: Immunocompetent or neutropenic mice (e.g., NMRI or ICR strains) were used.

« Infection: Animals were infected intraperitoneally or intramuscularly with a lethal or sublethal
dose of a CRE strain.

o Treatment: BAL-30072, alone or in combination with a carbapenem, was administered
subcutaneously or intravenously at various doses and schedules post-infection.

» Endpoints: Efficacy was measured by animal survival over a period of days or by determining
the bacterial load (CFU/qQ) in target tissues (e.g., thigh muscle) at the end of the experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b605906?utm_src=pdf-custom-synthesis
https://academic.oup.com/jac/article/68/5/1120/685019
https://www.evotec.com/sciencepool/efficacy-of-bal30072-on-resistant-gram-negative-bacteria
https://pmc.ncbi.nlm.nih.gov/articles/PMC3497185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3497185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3497185/
https://www.benchchem.com/product/b605906#bal-30072-activity-against-carbapenem-resistant-enterobacteriaceae
https://www.benchchem.com/product/b605906#bal-30072-activity-against-carbapenem-resistant-enterobacteriaceae
https://www.benchchem.com/product/b605906#bal-30072-activity-against-carbapenem-resistant-enterobacteriaceae
https://www.benchchem.com/product/b605906#bal-30072-activity-against-carbapenem-resistant-enterobacteriaceae
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605906?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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